molecular formula C9H7BrN2 B2564300 2-Bromoquinolin-7-amine CAS No. 1783789-94-5

2-Bromoquinolin-7-amine

Cat. No.: B2564300
CAS No.: 1783789-94-5
M. Wt: 223.073
InChI Key: NSLMYFVVKDMVMG-UHFFFAOYSA-N
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Description

2-Bromoquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C9H7BrN2 and is characterized by a bromine atom attached to the second position and an amine group attached to the seventh position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoquinolin-7-amine can be achieved through various methods. One common approach involves the bromination of quinolin-7-amine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the quinoline ring.

Another method involves the cyclization of 2-bromoaniline with suitable reagents to form the quinoline ring. This can be achieved using a combination of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinolin-7-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), solvents like dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions.

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and solvents like acetic acid or water.

    Reduction: Lithium aluminum hydride (LiAlH4), solvents like ether or tetrahydrofuran (THF), and reaction temperatures typically below room temperature.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of nitroquinoline or nitrosoquinoline derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromoquinolin-7-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-7-amine: Lacks the bromine atom at the second position, resulting in different reactivity and biological activity.

    2-Chloroquinolin-7-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    2-Fluoroquinolin-7-amine: Contains a fluorine atom at the second position, which affects its electronic properties and interactions with biological targets.

Uniqueness

2-Bromoquinolin-7-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its binding affinity to molecular targets in medicinal applications.

Properties

IUPAC Name

2-bromoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLMYFVVKDMVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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